Tributyl(trichloroacetoxy)stannane

Description

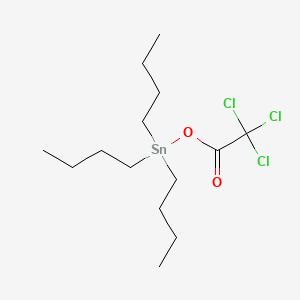

Tributyl(trichloroacetoxy)stannane is an organotin compound characterized by a tributyltin core bonded to a trichloroacetoxy (CCl₃COO⁻) group. While specific data on this compound are absent in the provided evidence, its structure suggests similarities to other organotin derivatives used in industrial and synthetic applications, such as biocides, catalysts, or reagents. Organotin compounds are known for their biological activity and utility in organic synthesis, though their environmental and toxicological profiles necessitate stringent regulatory controls .

Properties

IUPAC Name |

tributylstannyl 2,2,2-trichloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2HCl3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNIWFKUEAZSPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Cl3O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195847 | |

| Record name | Tributyl(trichloroacetoxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-33-0 | |

| Record name | Acetic acid, 2,2,2-trichloro-, tributylstannyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(trichloroacetoxy)stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl(trichloroacetoxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(trichloroacetoxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyl(trichloroacetoxy)stannane can be synthesized through the reaction of tributyltin oxide with trichloroacetic acid under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of tributyltin oxide and trichloroacetic acid under reduced pressure. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Tributyl(trichloroacetoxy)stannane undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in radical reactions.

Substitution: It can participate in substitution reactions where the trichloroacetoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.

Substitution: Reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding hydrocarbons, while substitution reactions produce various organotin derivatives .

Scientific Research Applications

Tributyl(trichloroacetoxy)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of carbon-carbon bonds.

Biology: It has been studied for its potential use in biological assays and as a tool for studying radical-mediated processes.

Mechanism of Action

The mechanism of action of tributyl(trichloroacetoxy)stannane involves the generation of stannyl radicals. These radicals can initiate radical chain reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tributyltin Acetate

Molecular Formula : C₁₂H₂₄O₂Sn

Molecular Weight : ~322.03 g/mol (calculated)

Key Features :

- Contains an acetyloxy (CH₃COO⁻) group instead of trichloroacetoxy.

- IR Spectrum: Shows C=O and C-O stretches; spectral contamination from mineral oil mull observed around 2900 cm⁻¹ .

Applications : Used in organic synthesis and as a biocide. Its simpler structure may offer easier handling compared to halogenated analogs.

Triphenyltin Acetate (Fentin Acetate)

Molecular Formula : C₂₀H₁₈O₂Sn

Molecular Weight : 409.066 g/mol

Key Features :

- Phenyl groups replace butyl chains, increasing molecular weight and altering solubility.

- Applications: Widely used as a fungicide and agricultural pesticide. Higher toxicity compared to tributyltin derivatives has led to strict regulatory limits .

Tributyl[(methoxymethoxy)methyl]stannane

Molecular Formula : C₁₂H₂₆O₂Sn

Molecular Weight : ~335.04 g/mol (calculated)

Key Features :

- Methoxymethoxy-methyl substituent serves as a hydroxymethyl anion equivalent in synthesis.

- Advantages: Avoids introducing chiral centers, simplifying stereochemical outcomes in complex molecule synthesis .

Analytical and Spectroscopic Data

| Compound | IR Spectral Features | Key Differentiators |

|---|---|---|

| Tributyltin Acetate | C=O (1740 cm⁻¹), C-O (1250 cm⁻¹) | No halogen peaks |

| Triphenyltin Acetate | Aromatic C-H stretches (~3050 cm⁻¹) | Phenyl ring vibrations |

| Tributyl(trichloroacetoxy)stannane* | Expected C-Cl stretches (600–800 cm⁻¹) | Distinctive trichloroacetoxy signature |

*Hypothetical data inferred from structural analogs.

Biological Activity

Tributyl(trichloroacetoxy)stannane (TBTC) is an organotin compound that has garnered attention for its biological activity, particularly in the fields of environmental science and toxicology. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with TBTC, supported by data tables and research findings.

Overview of this compound

- Chemical Structure : TBTC is a tri-organotin compound with the formula .

- Uses : Commonly used as a biocide in marine antifouling paints, TBTC is effective against a variety of microorganisms and is also utilized in industrial applications.

Antimicrobial Properties

TBTC exhibits significant antimicrobial activity against various pathogens. Its mechanism primarily involves disrupting cellular membranes and inhibiting enzymatic functions. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

The biological activity of TBTC can be attributed to its ability to:

- Disrupt Cell Membranes : The organotin moiety interacts with phospholipids, leading to membrane destabilization.

- Inhibit Enzymatic Activity : TBTC can inhibit key enzymes involved in metabolic pathways, which is critical for microbial survival.

Toxicological Studies

Research has shown that TBTC has toxic effects on various organisms, including aquatic life. A notable study demonstrated the following effects:

- Aquatic Toxicity : TBTC showed acute toxicity to fish species, with a 96-hour LC50 value of approximately 0.1 µg/L.

- Endocrine Disruption : Studies indicate that TBTC may disrupt endocrine functions in aquatic organisms, leading to reproductive and developmental issues.

Case Studies

- Marine Ecosystems : A study conducted on the impact of TBTC in coastal waters revealed significant bioaccumulation in marine organisms, leading to detrimental effects on biodiversity.

- Laboratory Studies on Fish : Research involving zebrafish exposed to sub-lethal concentrations of TBTC showed altered behavior and developmental anomalies, highlighting its potential as an endocrine disruptor.

Regulatory Status

Due to its toxicity and environmental persistence, TBTC is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified it under REACH regulations, mandating comprehensive risk assessments for its use in consumer products and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.